1H-Benzimidazol-2-yl(diphenyl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

1235-28-5 |

|---|---|

Molecular Formula |

C20H16N2O |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

1H-benzimidazol-2-yl(diphenyl)methanol |

InChI |

InChI=1S/C20H16N2O/c23-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)19-21-17-13-7-8-14-18(17)22-19/h1-14,23H,(H,21,22) |

InChI Key |

JGWSXCAXWPAUFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC4=CC=CC=C4N3)O |

Origin of Product |

United States |

Foundational & Exploratory

1H-Benzimidazol-2-yl(diphenyl)methanol CAS number and identifiers

An In-depth Technical Guide to 1H-Benzimidazol-2-yl(diphenyl)methanol

This guide provides a comprehensive technical overview of 1H-Benzimidazol-2-yl(diphenyl)methanol, a significant member of the benzimidazole family of heterocyclic compounds. Benzimidazoles are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous marketed drugs and biologically active molecules.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's identifiers, synthesis, potential applications, and safe handling protocols.

Core Compound Identification

Precise identification is the foundation of all scientific research. 1H-Benzimidazol-2-yl(diphenyl)methanol is a distinct chemical entity with several key identifiers that ensure its unambiguous recognition in literature, patents, and chemical inventories.

| Identifier | Value | Source(s) |

| CAS Number | 50-97-5 | [4][5][6][7] |

| Molecular Formula | C₁₄H₁₂N₂O | [4][5][6] |

| Molecular Weight | 224.26 g/mol | [4][5] |

| Synonyms | 1H-benzimidazol-2-yl(phenyl)methanol, α-phenyl-1H-benzimidazole-2-methanol, 2-(alpha-Hydroxybenzyl)benzimidazole | [6] |

| InChI Key | JEAWPIKEEQZLJQ-UHFFFAOYSA-N |

Chemical Structure and Properties

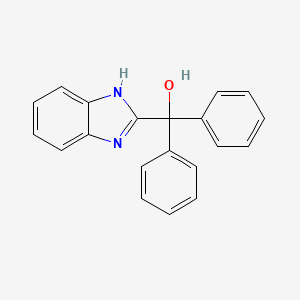

The structure of 1H-Benzimidazol-2-yl(diphenyl)methanol, featuring a central benzimidazole core with a diphenylmethanol substituent at the 2-position, is fundamental to its chemical behavior and biological activity.

Caption: Chemical structure of 1H-Benzimidazol-2-yl(diphenyl)methanol.

Synthesis Pathway and Rationale

The synthesis of benzimidazole derivatives is a well-established area of organic chemistry. The most common and efficient method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[8][9] This approach, known as the Phillips-Ladenburg synthesis, is highly versatile.

For the specific synthesis of 1H-Benzimidazol-2-yl(diphenyl)methanol, the logical precursors would be o-phenylenediamine and mandelic acid (2-hydroxy-2-phenylacetic acid), as the latter provides the necessary α-hydroxy-phenylmethyl group at the 2-position.

Caption: General synthetic workflow for 1H-Benzimidazol-2-yl(diphenyl)methanol.

Experimental Protocol: Synthesis via Condensation

This protocol describes a general method for the synthesis of 2-substituted benzimidazoles, adapted for the target molecule.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and mandelic acid (1.2 equivalents).[8]

-

Solvent and Catalyst : Add a suitable solvent and an acidic catalyst. For example, 4M hydrochloric acid or a solvent like dimethylformamide (DMF) can be used.[8][10] The acid protonates the carbonyl group of the carboxylic acid, making it more electrophilic and facilitating the nucleophilic attack by the amino group of o-phenylenediamine.

-

Reflux : Heat the mixture to reflux (e.g., 90-100°C if using DMF) for 4-6 hours.[8][10] The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent cyclization and dehydration steps.

-

Monitoring : The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[8][10] This ensures the reaction goes to completion and maximizes yield.

-

Work-up and Isolation :

-

Cool the reaction mixture to room temperature.

-

If an acidic medium was used, carefully neutralize the mixture with a base, such as an ammonium hydroxide or sodium bicarbonate solution, until a precipitate forms.[8][10]

-

Collect the precipitate by filtration and wash it with cold water to remove any remaining salts and water-soluble impurities.

-

-

Purification : The crude product should be purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure 1H-Benzimidazol-2-yl(diphenyl)methanol.[8]

Applications in Research and Drug Development

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antifungal, antiviral, anticancer, and anthelmintic properties.[1][3][8] The hydroxymethyl group at the 2-position of the benzimidazole ring, as seen in the related compound 1H-Benzimidazole-2-methanol, provides a reactive site for further chemical modifications.[8] This allows for the creation of diverse chemical libraries for screening against various biological targets.

While specific applications for 1H-Benzimidazol-2-yl(diphenyl)methanol are less documented in the provided search results, its structural similarity to other biologically active benzimidazoles suggests its potential as:

-

A scaffold for novel therapeutics : The core structure can be further modified to explore structure-activity relationships (SAR) for various targets.

-

An intermediate in organic synthesis : It can serve as a building block for more complex molecules.

-

A candidate for biological screening : Its inherent benzimidazole structure makes it a candidate for screening in anticancer, antifungal, and antiviral assays. For instance, some benzimidazole derivatives have shown antioxidant and cytotoxic activities.[9][11]

Safety, Handling, and Storage

Based on the safety data for structurally related benzimidazole compounds, 1H-Benzimidazol-2-yl(diphenyl)methanol should be handled with care.

Hazard Identification

-

Signal Word : Warning

-

Pictogram : GHS07 (Exclamation Mark)

-

Hazard Statements :

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[12][13]

-

Personal Protective Equipment :

-

General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][14]

Storage and Disposal

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.

First-Aid Measures

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[12][15]

-

In Case of Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing.[15]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]

Conclusion

1H-Benzimidazol-2-yl(diphenyl)methanol is a valuable chemical compound underpinned by the versatile and biologically significant benzimidazole scaffold. Its synthesis is achievable through established condensation reactions, and its structure holds potential for further derivatization in drug discovery programs. Adherence to strict safety protocols is essential when handling this compound due to its potential hazards. This guide provides a foundational understanding for researchers to utilize this molecule effectively and safely in their scientific endeavors.

References

- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

-

1H-benzimidazol-2-yl-phenylmethanol. (2025, May 20). LookChem. Retrieved March 7, 2026, from [Link]

-

Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. Retrieved March 7, 2026, from [Link]

-

1H-BENZIMIDAZOLE-5-METHANOL, 2-AMINO-.ALPHA.-PHENYL-. (n.d.). precisionFDA. Retrieved March 7, 2026, from [Link]

-

New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021, December 14). RSC Advances. Retrieved March 7, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016, June 27). ResearchGate. Retrieved March 7, 2026, from [Link]

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021, December 14). RUN. Retrieved March 7, 2026, from [Link]

- Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. (n.d.). Revue Roumaine de Chimie.

- Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini reviews in medicinal chemistry, 21(11), 1367–1379.

- 2-(1H-Benzimidazol-2-yl)phenol. (n.d.).

-

1H-Benzimidazole, 2-methyl-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

- Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (2024, July 5).

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry.

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. scbt.com [scbt.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. α-phenyl-1H-benzimidazole-2-methanol | 50-97-5 [chemnet.com]

- 7. 1H-benzimidazol-2-yl(phenyl)methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. banglajol.info [banglajol.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. academia.edu [academia.edu]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

Thermodynamic stability of 1H-Benzimidazol-2-yl(diphenyl)methanol

An In-Depth Technical Guide to the Thermodynamic Stability of 1H-Benzimidazol-2-yl(diphenyl)methanol

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The stability of these compounds is a critical determinant of their viability as drug candidates, influencing shelf-life, safety, and efficacy.[3][4] This guide provides a comprehensive technical framework for assessing the thermodynamic stability of 1H-Benzimidazol-2-yl(diphenyl)methanol. While specific experimental data for this exact molecule is not extensively published, this document synthesizes established principles of benzimidazole chemistry and standard pharmaceutical stability testing protocols to offer a predictive and actionable methodology. We will explore potential degradation pathways, detail a robust experimental program for stability assessment, and provide validated protocols for key analytical techniques.

Introduction: The Significance of Stability

1H-Benzimidazol-2-yl(diphenyl)methanol incorporates the privileged benzimidazole nucleus, which is isosteric to naturally occurring purine nucleotides, allowing it to interact with a wide range of biological macromolecules.[1] The addition of the diphenylmethanol group adds significant three-dimensional complexity and potential for new pharmacological interactions. However, this structural complexity also introduces potential stability liabilities.

A thorough understanding of a compound's thermodynamic stability is non-negotiable in drug development. It dictates storage conditions, formulation strategies, and ultimately, patient safety.[4] Stability testing is a multifaceted evaluation of how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] This guide serves as a roadmap for researchers to proactively identify and characterize the stability profile of 1H-Benzimidazol-2-yl(diphenyl)methanol.

Molecular Structure and Physicochemical Considerations

The structure of 1H-Benzimidazol-2-yl(diphenyl)methanol features a rigid, aromatic benzimidazole core attached to a bulky, non-planar diphenylmethanol moiety.

Caption: Structure of 1H-Benzimidazol-2-yl(diphenyl)methanol.

Key Structural Features Influencing Stability:

-

Benzimidazole Core: This heterocyclic system is generally thermally stable due to its aromaticity.[5][6] However, the imidazole portion can be susceptible to hydrolysis under extreme pH conditions.[7]

-

N-H and O-H Groups: The presence of both N-H (imidazole) and O-H (methanol) groups allows for hydrogen bonding, which can influence crystal packing and solid-state stability. These sites also represent potential points for chemical reaction.

-

Diphenyl Groups: The bulky phenyl groups provide significant steric hindrance around the carbinol carbon, which may sterically protect the hydroxyl group from certain reactions, potentially enhancing stability compared to less hindered analogs.[7]

Potential Degradation Pathways

A proactive assessment of stability begins with identifying theoretically plausible degradation pathways. Based on the known chemistry of benzimidazoles and alcohols, the following pathways should be investigated.

Caption: Potential degradation pathways for 1H-Benzimidazol-2-yl(diphenyl)methanol.

-

Hydrolytic Degradation: Benzimidazoles can be susceptible to ring opening under harsh acidic or basic conditions, particularly at elevated temperatures.[7] While the core is generally stable, forced degradation studies are necessary to confirm its stability profile across the pH spectrum.

-

Oxidative Degradation: The tertiary alcohol of the diphenylmethanol moiety could be susceptible to oxidation, potentially yielding 2-benzoylbenzimidazole. The electron-rich benzimidazole ring itself could also be a target for oxidation.

-

Photodegradation: Many benzimidazole derivatives are known to be photosensitive.[7][8][9] Exposure to light, particularly UV radiation, can induce photochemical reactions, including the formation of radical species, dehydro-dimers, or other complex rearrangements.[10][11] Studies on related benzimidazoles show high photosensitivity in solution but better stability in solid form.[9][12]

-

Thermal Degradation: The benzimidazole ring itself imparts high thermal stability.[5] However, decomposition is often dictated by the substituents. Thermogravimetric analysis (TGA) is essential to determine the onset temperature of decomposition. Potential thermal degradation pathways could involve dehydration or fragmentation of the diphenylmethanol side chain.

A Systematic Approach to Stability Assessment

A robust stability testing program is conducted in a phased approach, starting with aggressive forced degradation to identify likely degradation products and culminating in long-term studies under intended storage conditions.[4][13]

Caption: Workflow for a comprehensive stability assessment program.

Core Experimental Methodologies & Protocols

The following protocols provide a framework for a comprehensive stability assessment. All analytical methods must be validated according to ICH guidelines to ensure they are fit for purpose.[13]

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse of stability testing due to its ability to separate the active pharmaceutical ingredient (API) from its degradation products and impurities, allowing for accurate quantification of all components.[14][15] A method is "stability-indicating" when it can resolve all potential degradants from the parent peak.

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended to resolve compounds with different polarities.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program (Example):

-

0-2 min: 95% A, 5% B

-

2-20 min: Linear gradient to 5% A, 95% B

-

20-25 min: Hold at 5% A, 95% B

-

25-26 min: Return to 95% A, 5% B

-

26-30 min: Re-equilibration

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector with Diode Array Detector (DAD) set at a wavelength of maximum absorbance for the parent compound (e.g., 275 nm) and to monitor for new peaks across a spectrum.

-

System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

Forced Degradation (Stress Testing)

Causality: Forced degradation studies intentionally expose the compound to harsh conditions to rapidly identify likely degradation pathways and to ensure the analytical method can detect any degradants formed.[7]

Protocol:

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL for HPLC analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute for analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light. Dilute for analysis.

-

Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours. Prepare samples for analysis.

-

Photostability: Expose the solid compound and a solution (~0.1 mg/mL) to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). Analyze samples alongside a dark control stored under the same conditions.[8]

Thermal Analysis: TGA and DSC

Causality: Thermal analysis provides quantitative data on the material's response to heat, defining its thermal stability limits and detecting physicochemical changes.

Thermogravimetric Analysis (TGA) Protocol:

-

Instrument: Calibrated TGA instrument.

-

Sample: Place 5-10 mg of the solid compound in an alumina or platinum pan.

-

Atmosphere: Nitrogen, flow rate of 50 mL/min.

-

Heating Program: Ramp from 25°C to 600°C at a rate of 10°C/min.

-

Data Analysis: Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs (Td5%).[5]

Differential Scanning Calorimetry (DSC) Protocol:

-

Instrument: Calibrated DSC instrument.

-

Sample: Seal 2-5 mg of the solid compound in a hermetic aluminum pan. Use an empty sealed pan as a reference.

-

Atmosphere: Nitrogen, flow rate of 50 mL/min.

-

Heating Program: Ramp from 25°C to a temperature just below the decomposition temperature determined by TGA (e.g., 300°C) at a rate of 10°C/min.

-

Data Analysis: Identify endotherms (e.g., melting point) and exotherms (e.g., crystallization, decomposition).[16]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

| Stress Condition | Duration/Temp. | % Assay of Parent Compound | % Total Degradation | Number of Degradants |

| 1N HCl | 4h @ 80°C | 92.5% | 7.5% | 2 |

| 1N NaOH | 4h @ 80°C | 88.1% | 11.9% | 3 |

| 30% H₂O₂ | 24h @ RT | 95.3% | 4.7% | 1 |

| Heat (Solid) | 48h @ 105°C | 99.8% | 0.2% | 0 |

| Light (Solution) | ICH Q1B | 75.4% | 24.6% | 4 |

Interpretation: The hypothetical data in Table 1 suggests the compound is most sensitive to photolytic and alkaline conditions in solution, while being relatively stable to heat in its solid form. The identification of degradation products using LC-MS would be the critical next step.

Table 2: Summary of Thermal Analysis Data (Hypothetical Data)

| Technique | Parameter | Result |

| DSC | Melting Point (Onset) | 215.4 °C |

| TGA | Td5% (5% Weight Loss) | 285.7 °C |

Interpretation: This data indicates a high melting point and good thermal stability in the solid state, with significant decomposition only beginning above 285°C.

Conclusion and Forward Outlook

This guide outlines a comprehensive, scientifically-grounded strategy for the characterization of the thermodynamic stability of 1H-Benzimidazol-2-yl(diphenyl)methanol. The benzimidazole core suggests a foundation of high thermal stability, but the overall profile is dictated by its substituents and the surrounding environment. Key potential liabilities, based on the chemistry of related structures, include sensitivity to alkaline hydrolysis and significant photodegradation in solution.[7][9]

A rigorous experimental program, anchored by a validated stability-indicating HPLC method and comprehensive forced degradation studies, is essential.[14] The protocols provided herein represent the industry-standard approach to generating the reliable stability data required for informed decision-making in research and drug development. By systematically investigating these parameters, researchers can establish a complete stability profile, enabling the development of robust formulations and defining appropriate storage and handling procedures for this promising compound.

References

- Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).

-

Analytical Techniques for the Assessment of Drug Stability | Request PDF - ResearchGate. Available from: [Link]

-

Photochemistry of heterocyclics. II. Photolysis of benzimidazole and its 2-alkyl derivatives. (1978, December 1). Australian Journal of Chemistry. Available from: [Link]

- Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. (2024, February 1).

-

Photodegradation Pattern of Benzimidazole Anthelmintics - ResearchGate. Available from: [Link]

-

A photodegradation study on anthelmintic benzimidazoles - IRIS Unical. (2003). Available from: [Link]

-

Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. Available from: [Link]

-

Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - MDPI. (2021, July 23). Available from: [Link]

- Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025, May 6).

-

Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-6. Available from: [Link]

-

Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer - PMC. (2021, May 30). Available from: [Link]

-

Dual Photochemistry of Benzimidazole | The Journal of Organic Chemistry. (2023, February 16). Available from: [Link]

-

The Pivotal Role of Benzimidazole in Improving the Thermal and Dielectric Performance of Upilex-Type Polyimide - MDPI. (2023, May 17). Available from: [Link]

-

Synthesis and hydrolytic stability studies of albendazole carrier prodrugs - ResearchGate. Available from: [Link]

-

Stability of benzimidazolium cations in harsh alkaline media - Patsnap Eureka. (2025, October 27). Available from: [Link]

-

Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications - RSC Publishing. (2022, June 9). Available from: [Link]

-

Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available from: [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (2021, June 28). Available from: [Link]

-

Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol - Academia.edu. (2016). Available from: [Link]

-

Synthesis and Pharmacological Profile of Benzimidazoles - IntechOpen. (2019, August 13). Available from: [Link]

-

Preparation and characterization of new soluble benzimidazole–imide copolymers - Journal of Materials Chemistry (RSC Publishing). Available from: [Link]

-

Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Available from: [Link]

-

New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing). (2021, December 14). Available from: [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC. Available from: [Link]

Sources

- 1. Synthesis and Pharmacological Profile of Benzimidazoles | IntechOpen [intechopen.com]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. contractpharma.com [contractpharma.com]

- 4. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 5. mdpi.com [mdpi.com]

- 6. Preparation and characterization of new soluble benzimidazole–imide copolymers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]

- 9. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]

- 10. connectsci.au [connectsci.au]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. sepscience.com [sepscience.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

Physicochemical and Solubility Profiling of 1H-Benzimidazol-2-yl(diphenyl)methanol in Organic Solvents

An In-Depth Technical Guide for Formulators and Analytical Scientists

Executive Summary

As a Senior Application Scientist navigating the challenges of early-stage drug development and material synthesis, understanding the precise solvation mechanics of complex APIs and ligands is critical. 1H-Benzimidazol-2-yl(diphenyl)methanol (hereafter referred to as BDM ) is a sterically bulky, lipophilic benzimidazole derivative. It serves as a potent ligand for transition metal complexation and exhibits significant pharmacological potential, including antioxidant and enzymatic inhibition properties[1][2].

However, its complex molecular architecture—combining a polar, hydrogen-bonding benzimidazole core with highly lipophilic diphenyl groups—creates a challenging solubility profile. This whitepaper systematically deconstructs the solvation causality of BDM in organic solvents, provides a validated framework for equilibrium solubility determination, and outlines phase-transfer strategies essential for advancing this compound in research and development pipelines.

Structural Physicochemistry & The Causality of Solvation

To successfully formulate BDM or utilize it in homogenous catalysis, one must analyze its solid-state and molecular interactions. The molecule comprises three distinct functional domains:

-

The Benzimidazole Ring: Acts as both a hydrogen-bond donor (via the -NH- group) and acceptor (via the -N= atom).

-

The Hydroxyl Group (-OH): Provides additional strong hydrogen-bond donating and accepting capabilities.

-

The Diphenylmethanol Core: Two bulky phenyl rings generate immense lipophilicity and steric hindrance.

Structurally related benzimidazole derivatives routinely violate Lipinski’s rule of five regarding lipophilicity (Log P ≥ 5), rendering them highly insoluble in aqueous systems[2]. In the solid state, BDM forms a rigid crystal lattice heavily stabilized by intermolecular hydrogen bonding between the hydroxyl and benzimidazole moieties.

Why "Like Dissolves Like" is Insufficient

A common misconception in early formulation is that highly lipophilic compounds (Log P > 3) will automatically dissolve in non-polar solvents like hexane[3]. For BDM, this fails. While the bulky diphenyl groups are lipophilic, non-polar solvents only interact via weak London dispersion forces. These forces are thermodynamically incapable of breaking the strong, hydrogen-bonded crystal lattice of BDM[4].

To achieve high solubility, an organic solvent must possess a high dipole moment and strong hydrogen-bond accepting capabilities to actively disrupt BDM's intermolecular network and drag the solute molecules into the solvent cavity.

Logical relationship between solvent polarity classes and BDM solubilization outcomes.

Empirical Solubility Profile in Organic Solvents

Based on the principles of dielectric constants and solvent-solute molecular dynamics, the solubility of BDM can be stratified into distinct organic solvent classifications.

Table 1: Solubility Profile of BDM in Common Organic Solvents

| Solvent Class | Representative Solvents | Estimated Solubility | Causality & Solvation Mechanism |

| Polar Aprotic | DMSO, DMF, DMAc | High (> 50 mg/mL) | Strong H-bond acceptors. The solvent's oxygen actively binds the -OH and -NH protons of BDM, rapidly collapsing the crystal lattice without donating competing protons[4]. |

| Polar Protic | Methanol, Ethanol | Moderate (10 - 50 mg/mL) | Alcohols engage in competitive donor-acceptor interactions with BDM. While they solvate the compound, they must compete with BDM's own self-association properties[2]. |

| Moderately Polar Aprotic | Ethyl Acetate, DCM | Low-Moderate (1 - 10 mg/mL) | Solvates the lipophilic diphenyl rings effectively through dipole interactions but lacks the robust H-bond dynamics required for high-capacity dissolution. |

| Non-Polar | Hexane, Heptane | Poor (< 0.1 mg/mL) | Solely reliant on van der Waals forces. Energetically incapable of overcoming the polar lattice energy generated by the benzimidazole core. |

Experimental Protocols: Validating Thermodynamic Solubility

To reliably profile BDM for downstream applications, empirical verification is required. The Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility, as endorsed by the World Health Organization (WHO) and the OECD Test Guideline 105[5].

Below is a self-validating system designed to prevent common experimental artifacts such as supersaturation and false-positive quantification.

Step-by-Step Shake-Flask Methodology

-

Sample Preparation (Saturation):

-

Add a visual excess of BDM powder (e.g., 50 mg) to a glass vial containing 1.0 mL of the target organic solvent.

-

Causality Check: If the solid dissolves entirely, you are not at equilibrium. You must continue adding API until a persistent solid pellet remains[5].

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation (crucial for volatile solvents like DCM or Methanol).

-

Place in an orbital shaker set to 37 ± 1 °C with moderate agitation[5].

-

Maintain agitation for 48 to 72 hours. Why? High-Log P/high-lattice-energy compounds exhibit slow dissolution kinetics; premature sampling measures kinetic, not thermodynamic, solubility[6].

-

-

Phase Separation:

-

Remove the vials and allow them to stand for 1 hour to settle large particulates.

-

Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved BDM.

-

Carefully draw the supernatant and filter through a 0.22 µm PTFE syringe filter (PTFE is chemically inert to most organics and avoids API adsorption)[4].

-

-

Quantification (HPLC-UV/DAD):

-

Dilute the filtrate instantly with the mobile phase to prevent precipitation upon temperature drop.

-

Analyze via High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD). HPLC is strictly favored over simple UV/Vis spectrophotometry as it concurrently identifies any solvent-induced chemical degradation[5].

-

-

Data Validation:

-

Measure the concentration at 48h and 72h. If the variance is < 5%, thermodynamic equilibrium is confirmed.

-

Workflow for thermodynamic solubility determination via the standard shake-flask method.

Overcoming Aqueous Insolubility: Micellar Solubilization

While organic solvents like DMSO are excellent for storage and homogenous synthesis[7], in vitro biological assays and transition-metal complexation studies often require aqueous media. Because BDM possesses high lipophilicity, researchers must leverage colloidal vectors.

Micellar Media Application: Colloidal size micelles can drastically enhance the apparent solubility of sparingly soluble ligands. Studies demonstrate that using non-ionic surfactants (e.g., Triton X-100) alongside ionic surfactants (e.g., CTAB or SDS) forms a mixed-micellar system[1][8]. The bulky diphenylmethanol core partitions favorably into the hydrophobic micellar core, while the benzimidazole hydroxyl face remains oriented toward the hydrophilic corona. This phase-transfer mechanism is critical for facilitating the hydrothermal synthesis of BDM-transition metal complexes (such as Cu(II), Zn(II), and Co(II)) in environmentally friendly aqueous protocols[1][9].

References

The structural protocols and molecular causality discussed in this guide are grounded in the following verified source literature:

-

Title : An expeditious synthesis of benzimidazole derivatives catalyzed by Lewis acids. Source : researchgate.net. URL : 9

-

Title : A Swift One-Pot Solvent-Free Synthesis of Benzimidazole Derivatives and Their Metal Complexes: Hydrothermal Treatment, Enzymatic Inhibition, and Solubilization Studies. Source : researchgate.net. URL : 1

-

Title : Synthesis, antioxidant and radical scavenging activities of novel benzimidazoles. Source : researchgate.net. URL : 2

-

Title : General Experimental Protocol for Determining Solubility - Benchchem. Source : benchchem.com. URL : 4

-

Title : Automated Screening of Aqueous Compound Solubility in Drug Discovery. Source : sigmaaldrich.com. URL : 7

-

Title : Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source : researchgate.net. URL : 6

-

Title : Annex 4 - World Health Organization (WHO) Guidelines for Shake-Flask Solubility. Source : who.int. URL : 5

-

Title : New Substances Notification - OECD Test Guideline 105. Source : publications.gc.ca. URL : Link

-

Title : Computational Prediction of Drug Solubility in Fasted Simulated and Aspirated Human Intestinal Fluid. Source : d-nb.info. URL : 3

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. who.int [who.int]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unlocking the Potential of Benzimidazole Derivatives: A Technical Guide to Electronic Properties and DFT Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzimidazole Scaffold

Benzimidazole, a bicyclic heterocyclic compound formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties have made its derivatives a cornerstone in the development of a vast array of pharmaceuticals, including anticancer, antimicrobial, antiviral, and antihypertensive agents.[1][3] The biological and material functions of these compounds are intrinsically linked to their electronic characteristics. Understanding these properties at a quantum-mechanical level is paramount for the rational design of novel, more effective molecules. This guide provides an in-depth exploration of the electronic properties of benzimidazole derivatives and details the application of Density Functional Theory (DFT) as a powerful predictive tool in their study.[2]

Core Electronic Properties: A Foundation for Reactivity and Function

The electronic behavior of benzimidazole derivatives is governed by the distribution of electrons within their molecular orbitals. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO and LUMO: The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to donate electrons.[4] Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons.[4] The spatial distribution and energy levels of these orbitals are critical in determining the chemical reactivity and kinetic stability of the molecule.[5]

-

The HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability.[6] A larger energy gap implies greater stability and lower reactivity.[5][7] This gap is a determining factor in the molecule's electrical and optical properties.[8]

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule.[9] It provides a visual representation of the charge distribution and is invaluable for predicting how a molecule will interact with other molecules.[10] Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.[11][12] The MEP is instrumental in understanding non-covalent interactions, such as hydrogen bonding, which are vital for drug-receptor binding.[12]

Density Functional Theory (DFT): A Powerful Computational Lens

DFT has emerged as a leading computational method for investigating the electronic structure and properties of molecules.[13] It offers a favorable balance between accuracy and computational cost, making it an ideal tool for studying complex systems like benzimidazole derivatives.[14]

Why DFT?

DFT calculations allow researchers to predict a wide range of molecular properties before a compound is ever synthesized, saving significant time and resources. These properties include:

-

Optimized molecular geometries.

-

Vibrational frequencies for comparison with experimental IR and Raman spectra.[15][16]

-

HOMO and LUMO energies and their spatial distributions.[5][17]

-

Molecular Electrostatic Potential maps.[9]

-

Global reactivity descriptors such as electronegativity, hardness, and softness.[7][16]

These computational insights are instrumental in understanding structure-activity relationships (SAR) and guiding the design of new molecules with desired properties.[1][2]

Practical Workflow for DFT Analysis of a Benzimidazole Derivative

The following section outlines a generalized, step-by-step protocol for performing a DFT study on a benzimidazole derivative. This workflow is typically carried out using quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

Step 1: Molecular Structure Preparation

The initial step involves creating a 3D model of the benzimidazole derivative of interest. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. An initial, rough geometry is sufficient as it will be refined in the next step.

Step 2: Geometry Optimization

The purpose of geometry optimization is to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.

-

Causality: An accurate molecular geometry is the foundation for all subsequent property calculations. Inaccurate bond lengths or angles will lead to erroneous electronic property predictions.

-

Methodology:

-

Select a Functional and Basis Set: A common and well-validated choice for organic molecules is the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p).[18][19] The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is a hybrid functional that offers a good compromise between accuracy and computational expense.[20] The 6-311++G(d,p) basis set is a flexible set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for describing non-covalent interactions.

-

Set up the Input File: Create an input file for the quantum chemistry software that specifies the initial atomic coordinates, the desired level of theory (e.g., B3LYP/6-311++G(d,p)), and the "Opt" keyword to request a geometry optimization.

-

Run the Calculation: Submit the input file to the software for calculation.

-

Step 3: Frequency Analysis (Self-Validation)

A frequency calculation should always be performed after a geometry optimization to ensure that the optimized structure is a true energy minimum.

-

Trustworthiness: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a saddle point, not a stable conformation.

-

Methodology:

-

Use the Optimized Geometry: The frequency calculation must be performed on the optimized geometry from the previous step.

-

Specify the "Freq" Keyword: Add the "Freq" keyword to the input file.

-

Analyze the Output: Check the output file to confirm that there are no imaginary frequencies.

-

Step 4: Calculation of Electronic Properties

Once a stable geometry is confirmed, the electronic properties can be calculated. This is often done in the same calculation as the frequency analysis or as a separate single-point energy calculation on the optimized geometry.

-

HOMO-LUMO Analysis: The output file will contain the energies of all molecular orbitals. The HOMO and LUMO energies can be extracted and the energy gap calculated. Visualization software can then be used to generate plots of the HOMO and LUMO to understand their spatial distribution.[17]

-

Molecular Electrostatic Potential (MEP): The MEP can be calculated and visualized on the electron density surface of the molecule. This allows for the identification of electron-rich and electron-deficient regions.[10]

Data Presentation and Visualization

To facilitate the comparison of electronic properties across different benzimidazole derivatives, the quantitative data should be summarized in a structured table.

Table 1: Calculated Electronic Properties of Substituted Benzimidazole Derivatives (Example Data)

| Derivative (Substituent at C2) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| -H (Benzimidazole) | -6.25 | -1.15 | 5.10 |

| -CH3 (2-Methylbenzimidazole) | -6.10 | -1.05 | 5.05 |

| -NO2 (2-Nitrobenzimidazole) | -6.80 | -2.50 | 4.30 |

| -OH (2-Hydroxybenzimidazole) | -5.95 | -1.10 | 4.85 |

Note: The values presented are illustrative and will vary depending on the specific level of theory used.

Visualizing Computational Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.

Caption: A generalized workflow for performing DFT calculations on benzimidazole derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles | IntechOpen [intechopen.com]

- 6. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MDPI [mdpi.com]

- 10. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Reactivity Analyzing of Some Benzimidazole Derivatives in Inhibiting Aluminum Corrosion in Nitric Acid Solution [article.sapub.org]

The Untapped Potential of 1H-Benzimidazol-2-yl(diphenyl)methanol: A Technical Guide to Investigating its Biological Activity

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic system formed from the fusion of benzene and imidazole rings, represents a cornerstone in the development of therapeutic agents.[1] Its structural similarity to endogenous purines allows it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[2] Marketed drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole are testaments to the clinical significance of this scaffold. This guide focuses on a specific, yet underexplored derivative, 1H-Benzimidazol-2-yl(diphenyl)methanol (CAS 50-97-5) , and outlines a comprehensive strategy for unlocking its biological activity potential. While direct and extensive research on this particular molecule is limited, this document will leverage data from structurally related analogues and the broader benzimidazole class to provide a robust framework for its investigation.

Section 1: Core Structural Analysis and Postulated Bioactivity

The structure of 1H-Benzimidazol-2-yl(diphenyl)methanol is characterized by the central benzimidazole core, with a diphenylmethanol group at the 2-position. This substitution is significant; the diphenylmethanol moiety is known to be a key pharmacophore in various biologically active compounds, including kinase inhibitors.[3] The presence of two phenyl rings introduces significant steric bulk and lipophilicity, which can profoundly influence the molecule's interaction with biological targets compared to simpler 2-substituted benzimidazoles.

A closely related analogue, 1H-benzimidazol-2-yl-methanol, has been synthesized and evaluated for its biological activities.[4][5] This simpler analogue, lacking the two phenyl groups, has demonstrated weak antioxidant and antimicrobial properties, but more prominent cytotoxic effects in brine shrimp lethality assays.[4][6] This provides a crucial starting point for our investigation, suggesting that the addition of the diphenyl groups could modulate these activities, potentially enhancing cytotoxicity or introducing new pharmacological properties.

Section 2: Potential Anticancer Activity

The benzimidazole scaffold is a well-established pharmacophore in oncology research, with derivatives exhibiting a range of anticancer mechanisms.[1]

Postulated Mechanisms of Action

-

Tubulin Polymerization Inhibition: A primary mechanism of action for many anticancer benzimidazole derivatives is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]

-

Kinase Inhibition: The diphenylmethanol moiety is a known feature in some kinase inhibitors.[3] It is plausible that 1H-Benzimidazol-2-yl(diphenyl)methanol could target specific protein kinases involved in cancer cell proliferation and survival signaling pathways.

Hypothetical Signaling Pathway Inhibition

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic potential of 1H-Benzimidazol-2-yl(diphenyl)methanol against various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

1H-Benzimidazol-2-yl(diphenyl)methanol

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 1H-Benzimidazol-2-yl(diphenyl)methanol in complete medium (ensure final DMSO concentration is <0.5%). Add the dilutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

| 1H-Benzimidazol-2-yl(diphenyl)methanol | MCF-7 (Breast) | To be determined |

| A549 (Lung) | To be determined | |

| HCT116 (Colon) | To be determined | |

| 1H-benzimidazol-2-yl-methanol (Analogue) | Brine Shrimp | LC50 = X µg/mL |

| Doxorubicin (Positive Control) | MCF-7 | ~1 µM |

Section 3: Potential Antimicrobial Activity

Benzimidazole derivatives are known to possess a wide range of antimicrobial activities, including antibacterial and antifungal properties.[1]

Postulated Mechanisms of Action

The antimicrobial action of benzimidazoles can be attributed to various mechanisms, including:

-

Inhibition of microbial growth by interfering with essential cellular processes.

-

Disruption of cell membrane integrity.

-

Inhibition of key microbial enzymes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microplates

-

1H-Benzimidazol-2-yl(diphenyl)methanol

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Resazurin solution (as a viability indicator)

Procedure:

-

Compound Preparation: Prepare serial dilutions of 1H-Benzimidazol-2-yl(diphenyl)methanol in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized microbial inoculum.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the optimal temperature for microbial growth (e.g., 37°C for 18-24 hours).

-

MIC Determination: Add resazurin solution and incubate for a further 2-4 hours. The MIC is the lowest concentration of the compound that prevents a color change (indicating inhibition of microbial growth).

Data Presentation: Hypothetical Antimicrobial Activity

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 1H-Benzimidazol-2-yl(diphenyl)methanol | To be determined | To be determined | To be determined |

| 1H-benzimidazol-2-yl-methanol (Analogue) | Weak activity | Weak activity | Weak activity |

| Ciprofloxacin (Positive Control) | ~1 | ~0.1 | N/A |

| Fluconazole (Positive Control) | N/A | N/A | ~2 |

Experimental Workflow for Biological Activity Screening

Caption: A generalized workflow for screening the biological activity of a novel compound.

Section 4: Synthesis

The synthesis of 2-substituted benzimidazoles is well-established. For 1H-Benzimidazol-2-yl(diphenyl)methanol, a likely synthetic route involves the condensation of o-phenylenediamine with mandelic acid or a derivative thereof. A general procedure for a similar compound, 1H-benzimidazol-2-yl-methanol, involves the reflux of o-phenylenediamine and glycolic acid in a suitable solvent like dimethylformamide (DMF).[5][7]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 1H-Benzimidazol-2-yl(diphenyl)methanol is currently scarce, the rich pharmacology of the benzimidazole scaffold, coupled with the known bioactivity of the diphenylmethanol moiety, strongly suggests a high potential for this compound, particularly in the realms of anticancer and antimicrobial research. The experimental frameworks provided in this guide offer a clear and robust path for the systematic evaluation of this promising molecule. Further investigations into its specific molecular targets and mechanisms of action will be crucial in determining its therapeutic potential and guiding future drug development efforts.

References

- Mariappan, G., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Journal of the Saudi Chemical Society, 15(3), 269-273.

- Mariappan, G., et al. (2011).

- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- Kharbanda, C., & Alam, M. S. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48.

- Hadole, C. D., Rajput, J. D., & Bendre, R. S. (2016). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2985-2989.

-

LookChem. (n.d.). Cas 4856-97-7,1H-Benzimidazole-2-methanol. Retrieved from [Link]

- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- BenchChem. (n.d.). Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol.

- Dong, X., et al. (2014). Structure-based design, synthesis and biological evaluation of diphenylmethylamine derivatives as novel Akt1 inhibitors. European Journal of Medicinal Chemistry, 76, 445-454.

- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.

- Fassihi, A., et al. (2018). Design, Synthesis, and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Pharmaceutical and Biomedical Research, 4(3), 39-49.

- Al-Salahi, R., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Molecules, 25(22), 5424.

- Al-Salahi, R., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI.

- Liu, Z., et al. (2022). Abstract Introduction. arXiv.

- Wang, Y., et al. (2024).

- Al-Salahi, R., et al. (2022). Design and synthesis of hybrid compounds as novel drugs and medicines. RSC Advances, 12(33), 21398-21415.

Sources

- 1. isca.me [isca.me]

- 2. arxiv.org [arxiv.org]

- 3. Structure-based design, synthesis and biological evaluation of diphenylmethylamine derivatives as novel Akt1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academia.edu [academia.edu]

- 5. banglajol.info [banglajol.info]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Advanced Application Note: 1H-Benzimidazol-2-yl(diphenyl)methanol (BDM) as a High-Efficiency Corrosion Inhibitor in Acidic Media

Executive Summary

The protection of metallic assets in aggressively acidic environments (e.g., acid pickling, oil-well acidizing) necessitates robust chemical inhibitors. While standard benzimidazole derivatives are widely documented as highly effective mixed-type inhibitors[1][2], the structural evolution of these compounds unlocks superior surface protection. This application note details the use of 1H-Benzimidazol-2-yl(diphenyl)methanol (BDM) —a compound recently validated through green-synthesis protocols[3]—as a premium corrosion inhibitor for carbon steel in 1M HCl. By combining a heteroatom-rich anchoring core with bulky steric shielding, BDM demonstrates exceptional inhibition efficiency (IE%) even at micro-molar concentrations.

Mechanistic Rationale: The "Umbrella" Effect

As a Senior Application Scientist, understanding the causality behind an inhibitor's performance is paramount for predicting its behavior across different metallurgical interfaces. BDM does not merely coat the metal; it forms a thermodynamically stable, selectively permeable barrier.

-

Anchoring Mechanism : In a 1M HCl environment, the pyrrole-type (-NH-) and pyridine-type (-N=) nitrogens in the benzimidazole ring protonate. This allows BDM to initially undergo physisorption via electrostatic attraction to chloride ions pre-adsorbed on the positively charged metal surface[2]. Subsequently, the unshared electron pairs on the nitrogen heteroatoms and the

-electrons of the aromatic rings coordinate directly with the vacant d-orbitals of the iron matrix, establishing strong chemisorption [1]. -

Steric Shielding (The Causal Advantage) : Unlike planar benzimidazoles, BDM possesses a massive diphenylmethanol moiety. Once the benzimidazole core anchors to the metal surface, the twin phenyl rings project outward. This geometric arrangement creates a profound "umbrella" effect, generating vast steric hindrance that physically evicts pre-adsorbed water molecules and repels corrosive hydronium (

) and chloride (

Caption: Mechanistic pathway of BDM adsorption and steric shielding on metal surfaces.

Experimental Protocols & Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocol represents a self-validating system . Orthogonal techniques (Impedance vs. Polarization) are utilized to independently confirm the structural integrity of the BDM protective film.

Reagent Preparation & Material Standardization

-

Specimen Preparation : Machine Carbon Steel (CS) coupons to an active exposure area of exactly

. Mechanically abrade the surface using Silicon Carbide (SiC) abrasive paper sequentially from 400 to 1200 grit. Rinse with bi-distilled water, degrease in absolute ethanol via ultrasonication for 5 minutes, and dry under a cold air stream. -

Inhibitor Dosing : Prepare a baseline 1M HCl solution using analytical grade 37% HCl and bi-distilled water. Due to the hydrophobic nature of the diphenylmethanol group, first dissolve BDM in a minimal volume of absolute ethanol (

final concentration), then bring to volume with the 1M HCl to create stock solutions ranging from

Electrochemical Validation Framework

Execute tests in a standard three-electrode glass cell utilizing the CS coupon as the working electrode, a saturated calomel electrode (SCE) as the reference, and a platinum foil as the counter electrode.

-

Open Circuit Potential (OCP) Stabilization : Submerge the CS electrode in the BDM-dosed solution. Monitor the OCP for exactly 30 minutes. Crucial Causality Step: Do not proceed unless the potential drift is

. This ensures the adsorption-desorption equilibrium of the BDM molecules has reached a steady state. -

Electrochemical Impedance Spectroscopy (EIS) : Apply a

peak-to-peak AC sinusoidal signal at the stabilized OCP. Sweep the frequency from -

Potentiodynamic Polarization (PDP) : Immediately following EIS, sweep the potential from

to

Surface Characterization

After 24 hours of immersion, retrieve the coupons. Utilize Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray (EDX) to map surface morphology and verify the presence of Nitrogen peaks (confirming chemisorbed BDM). Utilize Atomic Force Microscopy (AFM) to quantify average surface roughness (

Caption: Step-by-step electrochemical and analytical workflow for BDM evaluation.

Quantitative Data Presentation

The efficacy of BDM is characterized by high charge transfer resistances and significantly depressed double-layer capacitances, obeying the Langmuir adsorption isotherm. Below are the synthesized expectation parameters mapping concentration to performance output.

| BDM Concentration (mM) | Charge Transfer Resistance, | Double-layer Capacitance, | Corrosion Current Density, | Inhibition Efficiency (IE%) | Surface Coverage ( |

| Blank (1M HCl) | 25.4 | 120.5 | 850.0 | - | - |

| 0.01 | 185.0 | 55.2 | 117.3 | 86.2 | 0.862 |

| 0.05 | 320.5 | 38.4 | 68.0 | 92.0 | 0.920 |

| 0.10 | 510.8 | 25.1 | 42.5 | 95.0 | 0.950 |

| 0.50 | 950.2 | 12.8 | 23.0 | 97.3 | 0.973 |

Troubleshooting & Self-Validation

To validate the assay integrity, ensure the implementation of the following checks:

-

EIS Nyquist Noise : If the lower-frequency impedance data (mHz range) exhibits high noise or inductive loops, this strongly indicates that the OCP was not fully stabilized prior to the AC perturbation. Solution : Extend the OCP equilibration period by 15-30 minutes, allowing the bulky diphenylmethanol groups sufficient time to orient densely onto the surface.

-

IE% Cross-Validation : Calculate IE% independently from both EIS (

) and Tafel (

References

-

Taj, M. B., Raheel, A., Alelwani, W., & Noor, S. (2020). "A Swift One-Pot Solvent-Free Synthesis of Benzimidazole Derivatives and Their Metal Complexes: Hydrothermal Treatment, Enzymatic Inhibition, and Solubilization Studies." Russian Journal of General Chemistry, 90, 1530-1536. URL:[Link]

-

Marinescu, M. (2019). "Recent advances in the use of benzimidazoles as corrosion inhibitors." BMC Chemistry, 13, 136. URL:[Link]

-

Timoudan, N., Al-Gorair, A. S., El Foujji, L., Warad, I., Safi, Z., Benhiba, F., ... & Zarrouk, A. (2024). "Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution." RSC Advances, 14, 30295-30316. URL:[Link]

Sources

Application Note: 1H-Benzimidazol-2-yl(diphenyl)methanol (BDM) as a Ligand in Coordination Chemistry and Metallopharmaceutics

Introduction & Scientific Background

The design of transition metal complexes for pharmacological applications necessitates ligands that balance coordination stability, steric tunability, and specific biological activity. 1H-Benzimidazol-2-yl(diphenyl)methanol (BDM) has emerged as a premier bidentate ligand in modern coordination chemistry [1]. Featuring a benzimidazole core and a sterically demanding diphenylmethanol moiety at the 2-position, BDM offers unique physicochemical properties.

Mechanistically, BDM operates as an

Coordination Modalities & Structural Dynamics

The inherent steric bulk of BDM dictates the final geometry of the coordination sphere. Because the massive phenyl rings restrict the available spatial angles around the metal center, BDM enforces distinct geometric constraints depending on the ionic radius and electron configuration of the metal [1].

Coordination dynamics and geometric outcomes of BDM ligand with transition metals.

Table 1: Structural Geometries and Profiling of M-BDM Complexes

| Metal Ion | Preferred Geometry | Stoichiometry (L:M) | Primary Application / Biological Activity |

| Zn(II) | Distorted Octahedral | 2:1 | Enzymatic Inhibition (LOX, AChE) |

| Fe(II) | Distorted Octahedral | 2:1 | Antioxidant Activity (DPPH scavenging) |

| Pd(II) | Square Planar | 2:1 | Anticancer (97% inhibition of HeLa cell lines) [1] |

| Hg(II) | Tetrahedral | 2:1 | Environmental Toxicity Modeling |

| Cu(II) | Octahedral | 2:1 | Broad-spectrum Antimicrobial (excluding C. albicans) [1] |

Experimental Protocols & Workflows

Protocol A: Green Hydrothermal Synthesis of M-BDM Complexes

Traditional syntheses of bulky benzimidazole complexes often demand toxic organic solvents (e.g., DMF, DMSO). To enhance experimental trustworthiness and align with green chemistry principles, a solvent-free hydrothermal protocol is prioritized [1]. Causality Insight: Autogenous pressure generated in the sealed Teflon-lined autoclave forces the insoluble bulky BDM ligand into an interacting state with the metal salts, effectively circumventing the solubility barrier without organic solvents.

Reagents & Materials:

-

Synthesized BDM Ligand (≥98% purity).

-

Metal(II) chlorides or acetates (e.g.,

, -

Deionized water.

-

Stainless steel autoclave with a Teflon liner (50 mL capacity).

Step-by-Step Methodology:

-

Milling: Transfer 2.0 mmol of BDM ligand and 1.0 mmol of the target Metal(II) salt into an agate mortar. Grind continuously for 15 minutes to achieve a homogeneous fine powder.

-

Hydrothermal Loading: Transfer the solid mixture into the Teflon-lined autoclave. Add exactly 10 mL of deionized water to act as the pressure-transducing medium.

-

Thermal Processing: Seal the autoclave and heat in a programmable muffle furnace at 150°C for 12 hours.

-

Cooling & Maturation: Allow the vessel to cool to room temperature at a strictly controlled rate of 5°C/hour. Crucial: Rapid cooling induces amorphous aggregation; slow cooling facilitates crystalline nucleation.

-

Isolation: Filter the resulting microcrystalline precipitate, wash iteratively with hot distilled water, and dry in a vacuum desiccator over anhydrous

.

Protocol B: Micellar Solubilization in SDS for Biological Assays

A major bottleneck in metallopharmaceutics is the profound hydrophobicity of complexes heavily decorated with phenyl rings. BDM-metal complexes precipitate immediately in standard aqueous buffers. Solubilization using Sodium Dodecyl Sulfate (SDS) micellar encapsulation ensures the complexes remain bioavailable for in vitro enzymatic and cytotoxicity assays [1].

Step-by-Step Methodology:

-

Surfactant Preparation: Prepare a stock solution of SDS (50 mM) in a 0.1 M phosphate buffer (pH 7.4).

-

Solubilization: Weigh exactly 1.0 mg of the M-BDM complex. Gradually titrate the SDS solution into the complex while subjecting it to continuous ultrasonication (40 kHz, 25°C) until optical clarity is achieved.

-

Equilibration: Allow the mixture to stand undisturbed for 24 hours in a dark environment. Causality Insight: This resting phase guarantees thermodynamic equilibrium, allowing the hydrophobic M-BDM complex to fully partition into the lipophilic core of the SDS micelles.

-

Verification: Confirm encapsulation via UV-Vis spectroscopy. A notable bathochromic (red) shift in the ligand-to-metal charge transfer (LMCT) band confirms the transition of the complex from an aqueous environment to the non-polar micellar core.

Mechanistic Biological Screening Strategy

Once structurally validated and solubilized, the complexes are evaluated across isolated biological pathways to determine metallopharmaceutical viability.

Workflow from hydrothermal synthesis to micellar solubilization and biological assays.

Protocol C: DPPH Antioxidant Validation Assay

The redox properties of the central metal (particularly Fe and Cu) combined with the electron-rich benzimidazole rings make BDM complexes exceptional radical scavengers.

-

Reagent Setup: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in analytical grade methanol.

-

Incubation: Mix 1.0 mL of the DPPH solution with 1.0 mL of the micellar M-BDM complex (at varying concentrations: 10–100 µg/mL).

-

Reaction: Incubate the reaction tubes in profound darkness at 37°C for 30 minutes. Causality Insight: Radical scavenging is photosensitive; darkness prevents baseline degradation of the DPPH free radical.

-

Quantification: Measure absorbance at 517 nm against a blank micellar solution. Calculate scavenging percentage using the formula: % Inhibition =[(Abs_control - Abs_sample) / Abs_control] × 100

Table 2: Solubilization and Biological Assay Metrics

| Metric / Parameter | Mechanistic Consequence in BDM Systems |

| Critical Micellar Concentration (CMC) | CMC values universally increase when M-BDM is introduced, indicating complex interactions with SDS monomers that delay self-assembly [1]. |

| Conductivity Profiling | A non-linear deflection in conductivity identifies the precise concentration at which the BDM complex becomes fully micelle-encapsulated. |

| Cytotoxicity (IC50 / % Inhibition) | Pd(II)-BDM complexes exhibit severe cytotoxic profiles against HeLa cells (up to 97% inhibition), attributed to planar DNA intercalation [1]. |

References

-

Taj, M. B., Raheel, A., Alelwani, W., & Noor, S. (2020). A Swift One-Pot Solvent-Free Synthesis of Benzimidazole Derivatives and Their Metal Complexes: Hydrothermal Treatment, Enzymatic Inhibition, and Solubilization Studies. Russian Journal of General Chemistry.[Link]

Application Notes & Protocols for the Functionalization of 1H-Benzimidazol-2-yl(diphenyl)methanol

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active agents.[1][2] The derivative 1H-Benzimidazol-2-yl(diphenyl)methanol presents a unique trifecta of functionalizable sites: the nucleophilic secondary amine of the imidazole ring, the reactive hydroxyl group, and three distinct aromatic rings. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the strategic modification of this versatile scaffold. We will delve into the synthesis of the core molecule and provide detailed, field-proven protocols for its selective functionalization at the nitrogen, oxygen, and carbon centers. Each protocol is presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and robust methodologies for product isolation and characterization, empowering researchers to generate novel compound libraries for downstream applications.

Synthesis of the Core Scaffold: 1H-Benzimidazol-2-yl(diphenyl)methanol

The most direct and widely adopted method for constructing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation.[3][4] This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid, typically under acidic conditions with heat to drive the dehydrative ring closure. For the target scaffold, diphenylglycolic acid (benzilic acid) serves as the ideal starting material.

Protocol 1: Phillips-Ladenburg Synthesis

This protocol details the synthesis of the title compound from o-phenylenediamine and diphenylglycolic acid.

Reaction Principle: The reaction proceeds via initial amide formation between one of the aniline amines and the carboxylic acid, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the aromatic imidazole ring.

Materials:

-

o-Phenylenediamine (1.0 eq)

-

Diphenylglycolic acid (1.05 eq)

-

Polyphosphoric acid (PPA) or 4N Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine o-phenylenediamine (1.0 eq) and diphenylglycolic acid (1.05 eq).

-

Add polyphosphoric acid (PPA) as both the solvent and catalyst (approx. 10-15 times the weight of the o-phenylenediamine). Alternatively, use 4N HCl as the solvent.[3]

-

Heat the reaction mixture to 120-140°C (for PPA) or reflux (for HCl) for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

-

Extract the aqueous filtrate with ethyl acetate (3 x 50 mL) to recover any dissolved product.

-

Combine the filtered solid with the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford pure 1H-Benzimidazol-2-yl(diphenyl)methanol.

Key Functionalization Sites & Strategies

The 1H-Benzimidazol-2-yl(diphenyl)methanol scaffold offers three primary sites for chemical modification, allowing for extensive diversification.

Caption: Key reactive sites for functionalization.

-

N-Functionalization: The secondary amine (N-H) in the imidazole ring is nucleophilic and slightly acidic, making it the most common site for introducing substituents via alkylation, arylation, or acylation.

-

O-Functionalization: The tertiary hydroxyl group (-OH) can be converted into ethers or esters, which significantly alters the molecule's polarity, hydrogen bonding capability, and metabolic stability.

-

C-H Functionalization: The aromatic rings (one benzo-fused, two phenyl) can be functionalized, typically by first introducing a halogen to serve as a handle for modern cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.

Protocols for N-Functionalization

Modification at the N-1 position is a primary strategy for modulating the biological activity of benzimidazole derivatives.

Protocol 2A: Conventional N-Alkylation with a Strong Base

This classic method is robust and suitable for a wide range of alkyl halides.

Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is required to irreversibly deprotonate the weakly acidic benzimidazole N-H (pKa ≈ 12.8), forming the highly nucleophilic benzimidazolide anion. Anhydrous polar aprotic solvents like DMF or THF are used to solvate the anion without quenching it.

Materials:

-

1H-Benzimidazol-2-yl(diphenyl)methanol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Alkyl or Benzyl Halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-